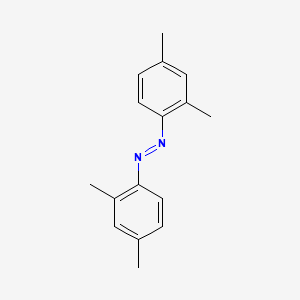![molecular formula C23H24N2O7 B15098306 Dimethyl 5-{[(4-benzyl-3-oxomorpholin-2-yl)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B15098306.png)
Dimethyl 5-{[(4-benzyl-3-oxomorpholin-2-yl)acetyl]amino}benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-{[(4-benzyl-3-oxomorpholin-2-yl)acetyl]amino}benzene-1,3-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a benzyl group, and a benzene-1,3-dicarboxylate moiety, making it a unique structure with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and propan-2-ol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 5-{[(4-benzyl-3-oxomorpholin-2-yl)acetyl]amino}benzene-1,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sulfuric acid or nitric acid for nitration or sulfonation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-{[(4-benzyl-3-oxomorpholin-2-yl)acetyl]amino}benzene-1,3-dicarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Dimethyl 5-{[(4-benzyl-3-oxomorpholin-2-yl)acetyl]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share some structural similarities and biological activities.
Benzene Derivatives: Other benzene derivatives, such as those used in electrophilic aromatic substitution reactions, can be compared based on their reactivity and applications.
Uniqueness
Dimethyl 5-{[(4-benzyl-3-oxomorpholin-2-yl)acetyl]amino}benzene-1,3-dicarboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various studies.
Eigenschaften
Molekularformel |
C23H24N2O7 |
|---|---|
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
dimethyl 5-[[2-(4-benzyl-3-oxomorpholin-2-yl)acetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H24N2O7/c1-30-22(28)16-10-17(23(29)31-2)12-18(11-16)24-20(26)13-19-21(27)25(8-9-32-19)14-15-6-4-3-5-7-15/h3-7,10-12,19H,8-9,13-14H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
GEZUUQMKMZPPML-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC2C(=O)N(CCO2)CC3=CC=CC=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Bromophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole](/img/structure/B15098228.png)
![N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15098232.png)
![(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15098238.png)

![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15098252.png)

![N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15098264.png)
![(4E)-5-[4-(benzyloxy)-3-methoxyphenyl]-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B15098268.png)
![3-[(3-Bromophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B15098280.png)
![4-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B15098289.png)
![5-(2-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15098302.png)
![N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098303.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(5-methyl isoxazol-3-yl)-3-pyrrolin-2-one](/img/structure/B15098319.png)
![2-[4-(2-furylmethyl)-5-pyrazin-2-yl(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-me thylphenyl)acetamide](/img/structure/B15098324.png)
